Carbaprostacyclin
Overview
Description
Carbaprostacyclin is a stable analogue of prostacyclin, a major prostanoid generated in adipose tissue known for its role as an autocrine/paracrine adipogenic effector. It has been found to regulate the expression of differentiation-dependent genes in preadipose and adipose cells through a mechanism distinct from that of its cell surface receptor, possibly involving the peroxisome proliferator-activated receptor family .
Synthesis Analysis
The synthesis of carbaprostacyclin and its analogues has been a subject of interest due to the therapeutic potential of these compounds. Various synthetic strategies have been employed, including the use of organocopper conjugate addition to a bicyclic azoene , arene tricarbonyl chromium complex-catalyzed hydrogenation , and regioselective SN2' alkylation with zinc-copper reagents . These methods aim to achieve high stereocontrol and regioselectivity to produce carbaprostacyclin analogues with desired biological activities.
Molecular Structure Analysis
Carbaprostacyclin analogues have been designed with modifications to the molecular structure to enhance stability and biological activity. For instance, the replacement of the enol-ether oxygen atom with a methylene group has led to the development of stable carbocyclic analogues . Additionally, novel carbacyclins with bicyclic substituents on the omega-chain have been synthesized, showing varying degrees of antiplatelet aggregation activity and organ-protective effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carbaprostacyclin analogues are complex and require precise control over reaction conditions. For example, the stereocontrolled synthesis of exocyclic olefins is critical for the production of carbacyclin and its analogs, where the 1,4-hydrogenation of a 1,3-diene to an internal monoene is a key step . Another example is the nucleophilic acetylide anion addition to a bicyclic ketone, which is guided by molecular mechanics calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbaprostacyclin and its analogues are closely related to their biological activities. These compounds have been shown to inhibit human platelet aggregation and possess cytoprotective activity . They also exhibit anti-aggregating and hypotensive effects in vivo, although they are generally less potent than prostacyclin . The inhibition of endothelin-induced DNA synthesis in vascular smooth muscle cells by carbaprostacyclin suggests potential effectiveness in preventing the proliferation of these cells in vivo .
Scientific Research Applications
Immunoregulatory Properties
Carbaprostacyclin, a prostacyclin analog, differentially regulates macrophage functions via distinct analog-receptor binding specificities. It has been shown to modulate phagocytosis, bacterial killing, and inflammatory mediator production in macrophages, impacting both innate and acquired immunity (Aronoff et al., 2007).
Vascular Effects
Carbaprostacyclin also plays a significant role in vascular health. It has been used in the treatment of Raynaud's phenomenon, showing success in improving vascular measurements when administered with a serotonergic S2-receptor antagonist (Pola et al., 1993). Moreover, targeted delivery of carbaprostacyclin to ischemic hindlimbs enhances adaptive remodeling of the microvascular network, promoting arteriolar growth and improving blood perfusion in ischemic mouse hindlimbs (Liu et al., 2013).
Adipose Cell Differentiation
Carbaprostacyclin also has implications in adipose cell differentiation. It regulates the expression of differentiation-dependent genes in preadipose and adipose cells, suggesting its role as an intracrine effector of adipose cell differentiation (Aubert et al., 1996). This finding has potential applications in understanding obesity and metabolic disorders.
Future Directions
Carbaprostacyclin has been found to promote vascular growth in hindlimb ischemia, and peroxisome proliferation-activated receptor β/δ signaling plays a critical role in inducing acidic fibroblast growth factor expression . This suggests potential future directions for the use of Carbaprostacyclin in the treatment of conditions related to vascular growth and ischemia .
properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFRIPGNUQRGPI-WBQKLGIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346736 | |
Record name | Carboprostacyclin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboprostacyclin | |
CAS RN |
69552-46-1 | |
Record name | Carboprostacyclin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069552461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboprostacyclin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbacyclin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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